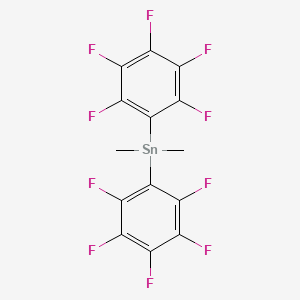![molecular formula C26H42N2O2 B14175040 Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- CAS No. 6371-74-0](/img/structure/B14175040.png)
Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The structure of this compound includes a norbornane skeleton, which is a bridged bicyclic compound derived from cyclohexane with a methylene bridge in the 1,4-position .
Preparation Methods
The synthesis of bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- involves several steps. One common method is the Diels-Alder reaction, which is used to create the bicyclic structure. This reaction involves the reaction of furans with olefinic or acetylenic dienophiles . The reaction conditions typically include high temperatures and the use of catalysts to facilitate the formation of the bicyclic structure. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a protein phosphatase inhibitor, which could have implications for the development of new drugs . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders. In industry, it is used in the production of polymers and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- involves its interaction with specific molecular targets and pathways. For example, as a protein phosphatase inhibitor, it binds to the active site of the enzyme and prevents it from dephosphorylating its substrate proteins. This inhibition can lead to changes in cellular signaling pathways and affect various cellular processes .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- can be compared to other similar compounds such as norbornane, norbornene, and norbornadiene. These compounds share the same norbornane skeleton but differ in their functional groups and chemical properties. For example, norbornene contains a double bond, while norbornadiene has two double bonds, making them more reactive in certain chemical reactions The unique structure of bicyclo[221]heptane-2-carboxamide, N-[3-(bicyclo[22
Properties
CAS No. |
6371-74-0 |
|---|---|
Molecular Formula |
C26H42N2O2 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-[[5-(bicyclo[2.2.1]heptane-2-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C26H42N2O2/c1-25(2)12-20(28-24(30)22-11-17-5-7-19(22)9-17)13-26(3,14-25)15-27-23(29)21-10-16-4-6-18(21)8-16/h16-22H,4-15H2,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
BCUCJWQATQBQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2CC3CCC2C3)NC(=O)C4CC5CCC4C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-Imidazol-1-yl)-6-[4-(3-nitrophenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174958.png)


![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)

![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)

![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
methanone](/img/structure/B14175047.png)

![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
